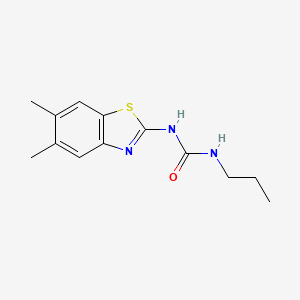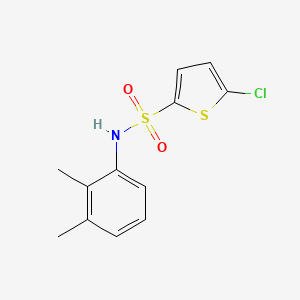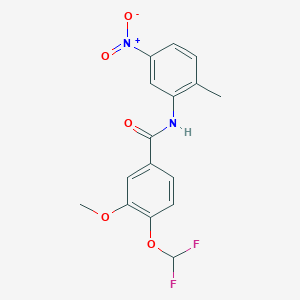
1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-3-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-3-propylurea is a synthetic organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This compound is characterized by the presence of a benzothiazole ring substituted with dimethyl groups at positions 5 and 6, and a propylurea moiety at position 3.
Preparation Methods
The synthesis of 1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-3-propylurea typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.
Substitution with Dimethyl Groups: The dimethyl groups can be introduced through Friedel-Crafts alkylation using dimethyl sulfate or a similar reagent.
Attachment of the Propylurea Moiety: The final step involves the reaction of the substituted benzothiazole with propyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the urea moiety to an amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Scientific Research Applications
1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-3-propylurea has various applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers or dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-3-propylurea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can engage in π-π interactions with aromatic residues, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-3-propylurea can be compared with other benzothiazole derivatives, such as:
1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-3-(2-furylmethyl)thiourea: This compound has a thiourea moiety instead of a urea moiety, which may affect its reactivity and biological activity.
N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-4-propoxybenzamide: This compound contains a benzamide moiety, which can influence its solubility and pharmacokinetic properties.
N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)guanidine: The presence of a guanidine group can enhance its basicity and potential interactions with acidic residues in biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propylurea moiety, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3OS |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
1-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-propylurea |
InChI |
InChI=1S/C13H17N3OS/c1-4-5-14-12(17)16-13-15-10-6-8(2)9(3)7-11(10)18-13/h6-7H,4-5H2,1-3H3,(H2,14,15,16,17) |
InChI Key |
LQIFMAFVTKPHTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=NC2=C(S1)C=C(C(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2-dimethylpropanamide](/img/structure/B10972292.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10972301.png)
![(4-Chlorophenyl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10972314.png)

![Methyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B10972325.png)

![5-[(2-ethoxynaphthalen-1-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10972336.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)propanamide](/img/structure/B10972344.png)


![N-cyclohexyl-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B10972366.png)
![4-{[(3-Chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B10972371.png)
![Propan-2-yl 2-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B10972387.png)
![N-(4-methylbenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10972395.png)
